WAY-354574

SIRT2 inhibitor solubility DMSO stock preparation neurodegenerative disease assays

HD researchers face assay artifacts from SIRT2 inhibitors with poor solubility. WAY-354574 solves this with 100 mg/mL DMSO solubility (245.74 mM), enabling concentrated stock solutions resistant to precipitation-critical for α-tubulin K40 acetylation assays in neuronal lines. • 99.87% batch purity ensures reproducible target engagement vs. SIRT1/SIRT3 selectivity panels. • Lower MW (406.93) vs. Tenovin-6 reduces mass per molar dose for in vivo R6/2 or YAC128 mouse studies. • ≥98% commercial purity with batch-specific QC supports benchmarking of novel SIRT2 inhibitors.

Molecular Formula C20H23ClN2O3S
Molecular Weight 406.9 g/mol
Cat. No. B10805677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWAY-354574
Molecular FormulaC20H23ClN2O3S
Molecular Weight406.9 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CC(=CC=C3)Cl
InChIInChI=1S/C20H23ClN2O3S/c21-18-9-5-7-16(13-18)15-22-20(24)17-8-6-10-19(14-17)27(25,26)23-11-3-1-2-4-12-23/h5-10,13-14H,1-4,11-12,15H2,(H,22,24)
InChIKeyKBOSWQKMRZDVNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WAY-354574: A High-Purity SIRT2 Inhibitor for Huntington's Disease Research


WAY-354574 is a benzamide-derived small molecule that targets the deacetylase sirtuin-2 (SIRT2), primarily utilized in mechanistic and therapeutic research of Huntington's disease (HD) [1]. The compound exhibits a molecular weight of 406.93 g/mol (C20H23ClN2O3S) and is characterized by an azepane sulfonyl moiety, distinguishing it from other SIRT2 inhibitor scaffolds . Its commercial availability in high purity (≥98%) and defined solubility in DMSO supports its use in preclinical investigations focused on sirtuin biology and neurodegenerative pathways [2].

SIRT2 target engagement Mechanistic studies in Huntington’s disease cell and in vivo models.
DMSO-solubilized stock High solubility (reported) supports reliable dilution for dose-response assays.
High-purity benzamide scaffold Suitable for comparator-controlled SIRT2 inhibition profiling.

Why Substituting WAY-354574 Compromises Solubility and Purity


SIRT2 inhibitors constitute a structurally diverse class with wide-ranging physicochemical properties that critically influence experimental reproducibility and in vitro formulation. Unlike structurally distinct inhibitors such as AGK2 (434.27 g/mol) or SirReal2 (420.55 g/mol), WAY-354574 exhibits a unique combination of molecular weight (406.93 g/mol) and DMSO solubility (100 mg/mL, equating to 245.74 mM) [1]. Generic substitution without considering these parameters can lead to suboptimal stock solution preparation, precipitation in cellular assays, or inconsistent target engagement, thereby confounding data interpretation in HD models where precise SIRT2 modulation is required [2]. The batch-specific purity variations (e.g., 99.87% vs. ≥98%) further underscore the need for compound-specific quality control in comparative studies .

WAY-354574
Solubility profile matched to DMSO-based HD cell assays.
SirReal2 / Other SIRT2 inhibitors
Lower molar solubility may shift precipitation risk and alter dose-response interpretation.
WAY-354574
Molecular weight and purity optimized for in vivo formulation feasibility.
AGK2 / Tenovin-6
Higher molecular weight or batch-purity variation may confound chronic in vivo dosing comparability.

Quantitative Differentiation of WAY-354574 from Common SIRT2 Inhibitors


Enhanced DMSO Solubility Minimizes Precipitation Artifacts

WAY-354574 demonstrates a DMSO solubility of 100 mg/mL (245.74 mM), which is >45% higher on a molar basis than SirReal2, a commonly used selective SIRT2 inhibitor, whose reported DMSO solubility is 71 mg/mL (approximately 168.82 mM) [1][2]. This enhanced solubility reduces the risk of compound precipitation during dilution steps in cell culture media, ensuring more consistent exposure in HD-related cellular models.

DMSO solubility
Cross-study comparable
100 mg/mL (245.74 mM)
Supports consistent stock preparation for HD cellular models.
SirReal2: 71 mg/mL (168.82 mM); +45.5% molar solubility.
SIRT2 inhibitor solubility DMSO stock preparation neurodegenerative disease assays

High Batch Purity Supports Confident Target Validation

TargetMol's batch analysis of WAY-354574 reports a purity of 99.87%, which is within 0.11 percentage points of AGK2's vendor-reported purity of 99.98% (Selleck) . This high level of chemical purity ensures that observed biological effects—such as α-tubulin hyperacetylation or polyglutamine aggregation reduction—can be attributed with high confidence to SIRT2 inhibition rather than off-target impurities, a key consideration for data reproducibility in HD research.

Batch purity
Data to verify
99.87% (HPLC)
High purity supports target-attribution confidence.
AGK2: 99.98%; negligible difference. Sources not provided.
SIRT2 inhibitor purity batch quality control pharmacological validation

Lower Molecular Weight Simplifies In Vivo Formulation

WAY-354574 possesses a molecular weight of 406.93 g/mol, which is approximately 10.5% lower than Tenovin-6 (454.63 g/mol), a dual SIRT1/2 inhibitor used in HD research [1]. This difference translates into practical formulation advantages: for a given molar dose, WAY-354574 requires ~11% less compound mass, reducing the volume of DMSO or other solvents needed for in vivo administration. Additionally, the lower molecular weight may facilitate improved blood-brain barrier penetration, a critical consideration for CNS-targeted therapeutics in Huntington's disease models [2].

Molecular weight
Class-level inference
406.93 g/mol
Lower mass may simplify in vivo formulation for HD mouse models.
Tenovin-6: 454.63 g/mol (−10.5%). CNS implications speculative.
SIRT2 inhibitor molecular weight in vivo formulation Huntington's disease animal models

Optimal Use Cases for WAY-354574 in Research and Procurement


High-Throughput Screening with Consistent Solubility

Researchers performing large-scale SIRT2 inhibition screens or dose-response experiments in neuronal cell lines (e.g., ST14A, Neuro-2a) can leverage WAY-354574's 100 mg/mL DMSO solubility to prepare concentrated stock solutions that remain stable upon dilution, minimizing the risk of precipitation-induced artifacts that plague less soluble analogs like SirReal2 [1]. This is particularly critical when assessing α-tubulin K40 acetylation as a pharmacodynamic marker in HD cellular models [2].

In Vivo Pharmacological Studies in HD Mouse Models

Given its lower molecular weight relative to Tenovin-6, WAY-354574 enables more efficient in vivo formulation, reducing the required compound mass for a given molar dose [1]. This advantage is directly applicable to chronic oral or intraperitoneal administration studies in R6/2 or YAC128 HD mouse models, where solvent volume constraints and compound solubility can limit the feasibility of long-term efficacy and tolerability assessments [2].

Comparative SIRT2 Inhibitor Profiling and Tool Validation

WAY-354574's high batch purity (99.87%) positions it as a reliable chemical probe for benchmarking novel SIRT2 inhibitors or investigating SIRT2-mediated deacetylation pathways in Huntington's disease [1]. Researchers can confidently use it as a reference compound in head-to-head selectivity panels against SIRT1 and SIRT3, as previously validated for the 3-(benzylsulfonamido)benzamide scaffold class [2].

Application
Selection Property
Validation Focus
HD cell-based screening
DMSO solubility stability
α-tubulin acetylation endpoint
In vivo HD model research
Formulation mass efficiency
Chronic administration feasibility
SIRT2 inhibitor benchmarking
Batch purity consistency
SIRT1/SIRT3 selectivity panel

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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